molecular formula C10H15N3O B1301153 N-(3-(Methylamino)propyl)picolinamide CAS No. 34968-55-3

N-(3-(Methylamino)propyl)picolinamide

Cat. No.: B1301153
CAS No.: 34968-55-3
M. Wt: 193.25 g/mol
InChI Key: KTCLJYAMKRNDDH-UHFFFAOYSA-N
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Description

N-(3-(Methylamino)propyl)picolinamide: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and an amide group linked to a 3-methylamino-propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Methylamino)propyl)picolinamide typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

    Amide Formation: The carboxylic acid group is converted to an amide by reacting with 3-methylamino-propylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-(Methylamino)propyl)picolinamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(3-(Methylamino)propyl)picolinamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest in bioinorganic chemistry.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(Methylamino)propyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid (3-aminopropyl)-amide: Similar structure but lacks the methyl group on the amino chain.

    Pyridine-2-carboxylic acid (3-dimethylamino-propyl)-amide: Contains an additional methyl group on the amino chain.

Uniqueness: N-(3-(Methylamino)propyl)picolinamide is unique due to the presence of the 3-methylamino-propyl chain, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[3-(methylamino)propyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-11-6-4-8-13-10(14)9-5-2-3-7-12-9/h2-3,5,7,11H,4,6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCLJYAMKRNDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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